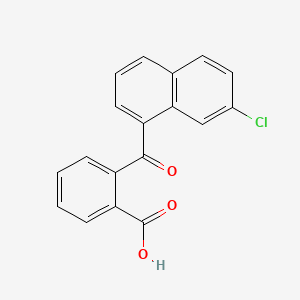
2-Chloro-3,6-dihydroxy-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,6-dihydroxy-L-tyrosine is a halogenated derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-dihydroxy-L-tyrosine typically involves the halogenation of L-tyrosine. One common method is the chlorination of L-tyrosine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure selective chlorination at the desired positions on the tyrosine molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3,6-dihydroxy-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-3,6-dihydroxy-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,6-dihydroxy-L-tyrosine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes involved in tyrosine metabolism. The compound’s halogenated structure may enhance its binding affinity and specificity for certain enzymes, leading to altered metabolic outcomes.
Comparación Con Compuestos Similares
- 3-Chloro-L-tyrosine
- 6-Chloro-L-tyrosine
- 2,6-Dichloro-L-tyrosine
Comparison: 2-Chloro-3,6-dihydroxy-L-tyrosine is unique due to the presence of both chlorine and hydroxyl groups at specific positions on the tyrosine molecule. This unique structure imparts distinct chemical and biological properties compared to other halogenated tyrosine derivatives. For example, the presence of multiple hydroxyl groups may enhance its solubility and reactivity in aqueous environments, making it more suitable for certain applications.
Propiedades
Número CAS |
61201-53-4 |
|---|---|
Fórmula molecular |
C9H10ClNO5 |
Peso molecular |
247.63 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-chloro-3,4,6-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO5/c10-7-3(1-4(11)9(15)16)5(12)2-6(13)8(7)14/h2,4,12-14H,1,11H2,(H,15,16)/t4-/m0/s1 |
Clave InChI |
IBGDWQPAKRNJIP-BYPYZUCNSA-N |
SMILES isomérico |
C1=C(C(=C(C(=C1O)O)Cl)C[C@@H](C(=O)O)N)O |
SMILES canónico |
C1=C(C(=C(C(=C1O)O)Cl)CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)

![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)





![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)
![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)
